molecular formula C20H24ClF2N5O2S B2663148 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216487-48-7

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2663148
CAS No.: 1216487-48-7
M. Wt: 471.95
InChI Key: WJUSXBAQGAIAPV-UHFFFAOYSA-N
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Description

Thiazoles, which are part of your compound, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Antibacterial and Antimicrobial Agents

Studies have synthesized and evaluated various analogs incorporating the benzo[d]thiazolyl and pyrazole components for their antibacterial properties. Compounds displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, have been identified, highlighting the potential of such compounds in developing new antibacterial drugs (Palkar et al., 2017). Additionally, other studies have focused on synthesizing derivatives with enhanced antimicrobial screening, indicating the broad spectrum of activity against various microbial strains (Jagtap et al., 2010).

Vasorelaxant Agents

Research into benzofuran-morpholinomethyl-pyrazoline hybrids has shown significant vasodilatation properties, suggesting potential applications in treating cardiovascular diseases. The quantitative structure-activity relationship study revealed correlations between observed vasorelaxant activities and physicochemical parameters, supporting their development as therapeutic agents (Hassan et al., 2014).

Anticancer Activities

Compounds with structures related to the query have been synthesized and tested for their cytotoxic properties against various cancer cell lines. Some derivatives have shown potent cytotoxic activities, indicating their potential as leads for developing new anticancer drugs (Deady et al., 2003).

Analgesic Activities

Newly synthesized compounds bearing the pyrazole and carboxamide moieties have been evaluated for their analgesic activities, with some showing effective pain-relieving properties. This research points to the potential of these compounds in developing new analgesic medications (Saad et al., 2011).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N5O2S.ClH/c1-13-10-16(24-25(13)2)19(28)27(5-3-4-26-6-8-29-9-7-26)20-23-18-15(22)11-14(21)12-17(18)30-20;/h10-12H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUSXBAQGAIAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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